Cas no 463930-25-8 (Bay 55-9837)
Bay 55-9837 structure
Product Name:Bay 55-9837
Numero CAS:463930-25-8
MF:C167H270N52O46
MW:3742.25153589249
CID:2089510
PubChem ID:72941824
Update Time:2025-06-15
Bay 55-9837 Proprietà chimiche e fisiche
Nomi e identificatori
-
- Bay 55-9837
- UNII-SQD60KZ8RJ
- BAY-55-9837
- His-ser-asp-ala-val-phe-thr-asp-asn-tyr-thr-arg-leu-arg-lys-gln-val-ala-ala-lys-lys-tyr-leu-gln-ser-ile-lys-asp-lys-arg-tyr-NH2
- DA-50957
- 463930-25-8
- G13694
- PD079349
- SQD60KZ8RJ
- AKOS024457254
-
- Inchi: 1S/C167H270N52O46/c1-16-86(10)131(162(263)201-105(39-24-29-63-172)145(246)208-117(74-125(176)229)153(254)197-103(37-22-27-61-170)140(241)196-107(41-31-65-187-166(181)182)143(244)203-111(134(178)235)69-93-43-49-97(224)50-44-93)217-159(260)122(80-221)214-147(248)109(55-57-123(174)227)200-151(252)113(68-83(4)5)205-152(253)114(71-94-45-51-98(225)52-46-94)206-144(245)104(38-23-28-62-171)195-139(240)101(35-20-25-59-168)193-136(237)88(12)190-135(236)87(11)192-160(261)129(84(6)7)216-148(249)110(56-58-124(175)228)199-141(242)102(36-21-26-60-169)194-142(243)106(40-30-64-186-165(179)180)198-150(251)112(67-82(2)3)204-146(247)108(42-32-66-188-167(183)184)202-163(264)132(90(14)222)218-156(257)115(72-95-47-53-99(226)54-48-95)207-154(255)118(75-126(177)230)209-155(256)120(77-128(233)234)212-164(265)133(91(15)223)219-157(258)116(70-92-33-18-17-19-34-92)211-161(262)130(85(8)9)215-137(238)89(13)191-149(250)119(76-127(231)232)210-158(259)121(79-220)213-138(239)100(173)73-96-78-185-81-189-96/h17-19,33-34,43-54,78,81-91,100-122,129-133,220-226H,16,20-32,35-42,55-77,79-80,168-173H2,1-15H3,(H2,174,227)(H2,175,228)(H2,176,229)(H2,177,230)(H2,178,235)(H,185,189)(H,190,236)(H,191,250)(H,192,261)(H,193,237)(H,194,243)(H,195,240)(H,196,241)(H,197,254)(H,198,251)(H,199,242)(H,200,252)(H,201,263)(H,202,264)(H,203,244)(H,204,247)(H,205,253)(H,206,245)(H,207,255)(H,208,246)(H,209,256)(H,210,259)(H,211,262)(H,212,265)(H,213,239)(H,214,248)(H,215,238)(H,216,249)(H,217,260)(H,218,257)(H,219,258)(H,231,232)(H,233,234)(H4,179,180,186)(H4,181,182,187)(H4,183,184,188)/t86-,87-,88-,89-,90+,91+,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,129-,130-,131-,132-,133-/m0/s1
- Chiave InChI: NHMJBXFCQMBYCP-ZBLLYJRDSA-N
- Sorrisi: O=C([C@H]([C@@H](C)CC)NC([C@H](CO)NC([C@H](CCC(N)=O)NC([C@H](CC(C)C)NC([C@H](CC1C=CC(=CC=1)O)NC([C@H](CCCCN)NC([C@H](CCCCN)NC([C@H](C)NC([C@H](C)NC([C@H](C(C)C)NC([C@H](CCC(N)=O)NC([C@H](CCCCN)NC([C@H](CCCNC(=N)N)NC([C@H](CC(C)C)NC([C@H](CCCNC(=N)N)NC([C@H]([C@@H](C)O)NC([C@H](CC1C=CC(=CC=1)O)NC([C@H](CC(N)=O)NC([C@H](CC(=O)O)NC([C@H]([C@@H](C)O)NC([C@H](CC1C=CC=CC=1)NC([C@H](C(C)C)NC([C@H](C)NC([C@H](CC(=O)O)NC([C@H](CO)NC([C@H](CC1=CNC=N1)N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)N[C@H](C(N[C@@H](CC(N)=O)C(N[C@H](C(N[C@H](C(N[C@H](C(N)=O)CC1C=CC(=CC=1)O)=O)CCCNC(=N)N)=O)CCCCN)=O)=O)CCCCN
Proprietà calcolate
- Massa esatta: 3740.04000
- Massa monoisotopica: 3740.0386793g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 60
- Conta accettatore di obbligazioni idrogeno: 56
- Conta atomi pesanti: 265
- Conta legami ruotabili: 132
- Complessità: 8680
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 34
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -16.7
- Superficie polare topologica: 1680Ų
Proprietà sperimentali
- PSA: 1675.16000
- LogP: 5.32170
Bay 55-9837 Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11574-1mg |
Bay 55-9837 |
463930-25-8 | 98% | 1mg |
¥5545.00 | 2023-09-09 | |
| TargetMol Chemicals | TP2071-1 mg |
Bay 55-9837 |
463930-25-8 | 98% | 1mg |
¥ 3,740 | 2023-07-11 | |
| TargetMol Chemicals | TP2071-1mg |
Bay 55-9837 |
463930-25-8 | 1mg |
¥ 8430 | 2024-07-20 | ||
| A2B Chem LLC | AG28105-1mg |
BAY 55-9837 |
463930-25-8 | 99% | 1mg |
$385.00 | 2024-04-20 | |
| A2B Chem LLC | AG28105-5mg |
BAY 55-9837 |
463930-25-8 | 99% | 5mg |
$985.00 | 2024-04-20 | |
| A2B Chem LLC | AG28105-10mg |
BAY 55-9837 |
463930-25-8 | 99% | 10mg |
$1585.00 | 2024-04-20 |
Bay 55-9837 Letteratura correlata
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
463930-25-8 (Bay 55-9837) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso